Docusate

Descripción general

Descripción

Es principalmente conocido por su función como ablandador de heces y laxante, ayudando a aliviar el estreñimiento al aumentar la cantidad de agua que las heces absorben en el intestino, haciéndolas más blandas y fáciles de expulsar . El docusato está disponible en diversas formas, incluyendo sales de sodio, calcio y potasio .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del docusato implica un proceso de dos pasos:

Esterificación: El primer paso implica la esterificación del 2-etilhexanol con anhídrido maleico en presencia de un catalizador como un ácido mineral u orgánico.

Métodos de Producción Industrial

En entornos industriales, la producción de docusato sódico de alta pureza implica pasos de purificación adicionales. Después de la reacción de sulfonación, el producto bruto se cristaliza en un sistema de alcohol y agua, seguido de la disolución en alcohol deshidratado y la destilación a presión reducida para obtener docusato sódico anhidro .

Análisis De Reacciones Químicas

Tipos de Reacciones

El docusato principalmente se somete a los siguientes tipos de reacciones:

Esterificación: Como se mencionó anteriormente, el paso inicial en su síntesis implica esterificación.

Sulfonación: El segundo paso implica sulfonación para introducir el grupo sulfonato.

Reactivos y Condiciones Comunes

Esterificación: 2-etilhexanol, anhídrido maleico y un catalizador (ácido mineral u orgánico).

Sulfonación: Bisulfito sódico en una solución acuosa.

Principales Productos Formados

El principal producto formado a partir de estas reacciones es el docusato sódico, que es la forma más comúnmente utilizada de docusato en aplicaciones farmacéuticas .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Docusate, chemically known as dioctyl sulfosuccinate, exists in two main forms: this compound sodium and this compound calcium. It functions by reducing the surface tension of stool, allowing water and lipids to penetrate and soften hard stools, thereby facilitating easier bowel movements .

Clinical Applications

-

Management of Constipation

- General Use : this compound is commonly prescribed for patients experiencing constipation, particularly in those with painful anorectal conditions or cardiac comorbidities where straining is discouraged .

- Hospice Care : A randomized controlled trial involving hospice patients found no significant difference in bowel movement frequency or stool consistency between those receiving this compound and those receiving a placebo . This raises concerns about the routine use of this compound in this vulnerable population.

- Postoperative Care

- Inpatient Settings

Efficacy Studies

A systematic review of the literature reveals mixed results regarding the efficacy of this compound:

Case Studies

- A quality improvement project aimed at reducing unnecessary this compound prescriptions in hospitalized patients led to a significant decrease in orders without adversely affecting patient outcomes. This highlights the potential for better adherence to evidence-based practices in managing constipation .

- An observational study indicated that despite its ineffectiveness, this compound was frequently prescribed to medical inpatients, suggesting a need for increased awareness and education among healthcare providers regarding its limited benefits .

Mecanismo De Acción

El docusato actúa como un tensioactivo aniónico, reduciendo la tensión superficial de las heces. Esto permite que más agua y grasa se combinen con las heces, haciéndolas más blandas y fáciles de expulsar . El compuesto ejerce sus efectos localmente en los intestinos, particularmente en el yeyuno . Al aumentar el contenido de agua en las heces, el docusato ayuda a aliviar el malestar y la tensión asociados con el estreñimiento .

Comparación Con Compuestos Similares

El docusato se compara a menudo con otros ablandadores de heces y laxantes:

Polietilenglicol 3350 (MiraLAX): A diferencia del docusato, el polietilenglicol 3350 actúa reteniendo agua en las heces mediante acción osmótica, haciéndolas más blandas y fáciles de expulsar.

Sena: La sena es un laxante estimulante que actúa estimulando los músculos de los intestinos para promover la defecación.

Bisacodilo (Dulcolax): El bisacodilo es otro laxante estimulante que actúa estimulando la defecación.

Lista de Compuestos Similares

- Polietilenglicol 3350

- Sena

- Bisacodilo

El docusato destaca por su suave mecanismo de acción, lo que lo hace adecuado para pacientes que requieren un ablandador de heces suave y eficaz .

Actividad Biológica

Docusate, specifically this compound sodium, is a widely used stool softener and laxative. It is primarily employed to alleviate constipation and facilitate the passage of hard stools. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and recent research findings.

This compound sodium acts as an anionic surfactant, which reduces the surface tension of stool. This property enables water and fats to penetrate the stool, thereby softening it. The primary actions can be summarized as follows:

- Surfactant Effect : this compound increases the incorporation of water and lipids into the fecal mass, leading to softer stools .

- Electrolyte Secretion : Studies indicate that this compound promotes the secretion of electrolytes (sodium, chloride, potassium) in the intestines while inhibiting glucose and bicarbonate absorption .

- Local Action : this compound is not absorbed systemically; its effects are localized within the gastrointestinal tract .

Efficacy in Clinical Settings

Despite its common use, several studies have questioned the efficacy of this compound in managing constipation:

- A randomized controlled trial involving hospice patients found no significant difference in stool frequency or consistency between those receiving this compound plus sennosides and those receiving placebo plus sennosides .

- In another study, this compound was shown to be ineffective in increasing stool frequency compared to placebo in a geriatric population .

Case Study: Hospice Patients

A notable study conducted on 74 hospice patients assessed the impact of this compound on constipation management over ten days. The results indicated that there were no significant differences in outcomes between the treatment and placebo groups, suggesting that this compound's effectiveness may be overstated .

Recent Research Findings

Recent investigations have explored additional applications and formulations of this compound:

- Anthelmintic Applications : this compound-based ionic liquids have been developed to enhance the solubility and bioavailability of benzimidazoles used against Candida neoformans. These formulations demonstrated improved efficacy compared to traditional benzimidazoles .

- Veterinary Studies : Research on sheep showed that dietary supplementation with this compound increased voluntary feed intake and enhanced bacterial counts in the rumen, indicating potential benefits for animal digestion .

Data Summary

The following table summarizes key studies regarding the biological activity of this compound:

Propiedades

IUPAC Name |

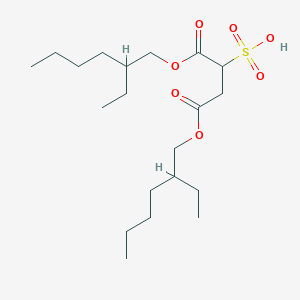

1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O7S/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSDLXPSAYFUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128-49-4 (calcium salt), 19149-47-4 (magnesium salt), 30673-56-4 (ammonium salt), 577-11-7 (hydrochloride salt) | |

| Record name | Docusate hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044279 | |

| Record name | Docusate hydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Recent studies suggest that docusate's mechanism of action is due largely to it's surfactant effect in the intestines, which allow fat and water into the feces to soften the stool. Docusate’s mechanism of action was investigated in 1985 on healthy patients. Docusate was added directly to the jejunum based on calculated concentrations of docusate in the jejunum. At this concentration, there was an increase in secretion of water, sodium, chloride, and potassium as well as a decrease in absorption of glucose and bicarbonate. Based on in vitro data, the authors suggested this effect was due to an increase in intracellular cyclic AMP either directly through docusate or E series prostaglandins. | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10041-19-7 | |

| Record name | Dioctyl sulfosuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docusate hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Docusate hydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCUSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7P27195AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

153-157 | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for docusate sodium?

A1: this compound sodium is a surfactant, also known as a wetting agent. It exerts its effect by lowering the surface tension of stool, enabling water and fats to penetrate and soften the fecal mass. [] This facilitates easier passage of stool.

Q2: What is the molecular formula and weight of this compound sodium?

A2: The molecular formula of this compound sodium is C20H37NaO7S. It has a molecular weight of 444.56 g/mol. []

Q3: Does this compound sodium interact with any specific molecular targets in the body?

A3: Unlike many drugs, this compound sodium doesn’t bind to specific receptors or enzymes. Its action is primarily physicochemical, altering the physical properties of stool rather than acting through a specific biochemical pathway. []

Q4: How stable is this compound sodium in different formulations?

A4: The stability of this compound sodium can vary depending on the formulation. Research indicates that the addition of benzoate to solutions containing this compound and an osmotic laxative can increase the stability of the formulation. []

Q5: What is the typical route of administration for this compound sodium?

A5: this compound sodium is typically administered orally, either in capsule or liquid form. [, , ]

Q6: How is this compound sodium absorbed and distributed in the body?

A6: As a surfactant, this compound sodium is not well absorbed from the gastrointestinal tract. This limited absorption contributes to its localized effect on stool in the intestine. []

Q7: How is this compound sodium metabolized and excreted?

A7: this compound sodium undergoes limited metabolism. The majority of the drug is excreted unchanged in the feces. []

Q8: Is this compound sodium effective for preventing or treating constipation?

A8: Despite its widespread use, several studies have questioned the efficacy of this compound sodium in treating constipation.

- Studies on opioid-induced constipation (OIC) have found no significant benefit of this compound sodium compared to placebo or when added to other laxatives like sennosides. [, , , , ]

- Research in older adults found no benefits for constipation when compared with placebo, psyllium, or sennosides. []

- A study in hospitalized patients with cancer found that a sennosides-only protocol was more effective than a protocol combining sennosides and this compound. []

- Research in a postoperative setting after urogynecologic surgery showed no significant reduction in time to first bowel movement when this compound sodium was combined with polyethylene glycol 3350 compared to this compound alone. []

Q9: Is this compound sodium effective as a ceruminolytic agent (for ear wax removal)?

A9: While traditionally used as a ceruminolytic, research on the efficacy of this compound sodium for ear wax removal presents conflicting results.

- One study showed this compound sodium solution to be more effective than triethanolamine polypeptide, particularly in children, in allowing visualization of the tympanic membrane. []

- Conversely, another study found that this compound sodium did not improve visualization compared to saline solution. []

- A study comparing this compound sodium to sodium bicarbonate for cerumen removal found both agents to be similarly effective. []

Q10: Are there any clinical guidelines or recommendations regarding the use of this compound sodium for constipation?

A10: While some guidelines still include this compound sodium in their recommendations for managing constipation, many do not cite strong evidence to support its use. []

Q11: Has this compound sodium been linked to any ototoxicity (hearing damage)?

A11: Studies investigating the ototoxic potential of this compound sodium have produced mixed results.

- A guinea pig study found this compound sodium to be severely ototoxic, leading to significant hearing loss and severe osteitis. []

- Conversely, another study in guinea pigs with perforated tympanic membranes found no evidence of ototoxicity. []

Q12: Are there any novel drug delivery systems being explored for this compound sodium?

A13: While not a primary focus of current research, one study explored the use of this compound sodium as a counterion to create lipophilic salts of metformin. This approach aimed to improve metformin’s solubility and permeability for potential cancer therapy applications. []

Q13: What analytical methods are used to quantify this compound sodium in different matrices?

A13: Several analytical techniques are employed to quantify this compound sodium, including:

- High-performance liquid chromatography (HPLC) is widely used for this compound sodium analysis in various matrices, including soft gelatin capsules. [, ]

- Tandem mass spectrometry (MS/MS), coupled with extraction methods like QuEChERS, enables the detection and quantification of this compound sodium in complex matrices like soil. []

Q14: What are some alternatives to this compound sodium for treating constipation?

A14: Several alternatives to this compound sodium exist for constipation management, including:

- Bulk-forming laxatives: Psyllium is a bulk-forming laxative that has shown greater efficacy compared to this compound in some studies. []

- Stimulant laxatives: Senna, bisacodyl, and sodium picosulfate stimulate intestinal contractions to promote bowel movements. [, , ]

- Osmotic laxatives: Polyethylene glycol 3350, lactulose, and magnesium citrate draw water into the colon to soften stool and induce bowel movements. [, , ]

Q15: What are some areas of ongoing research related to this compound sodium?

A15: Although not a primary focus of current pharmaceutical research, some areas of exploration include:

- Understanding the interaction of this compound sodium with other excipients in drug formulations. For example, research has investigated the impact of the interaction between this compound sodium and the polymer povidone on the dissolution rate of poorly soluble drugs. []

- Investigating the potential use of this compound sodium as a counterion to improve the physicochemical properties and delivery of other drugs. This approach has been explored with metformin for cancer therapy. []

- Developing and validating sensitive analytical methods to detect and quantify this compound in various matrices, such as soil, for environmental monitoring purposes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.